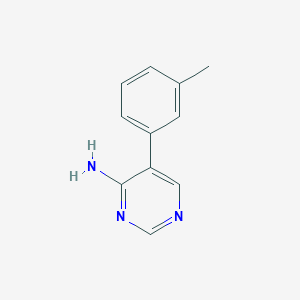

4-Pyrimidinamine, 5-(3-methylphenyl)-

Description

BenchChem offers high-quality 4-Pyrimidinamine, 5-(3-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinamine, 5-(3-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

39101-40-1 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5-(3-methylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-7-14-11(10)12/h2-7H,1H3,(H2,12,13,14) |

InChI Key |

JMMLZUHKLZCZOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CN=C2N |

Origin of Product |

United States |

Advanced Analytical Techniques for Research on 4 Pyrimidinamine, 5 3 Methylphenyl

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For a compound like 4-Pyrimidinamine, 5-(3-methylphenyl)-, both high-performance liquid chromatography and gas chromatography-mass spectrometry offer powerful capabilities for purity determination and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyrimidine (B1678525) derivatives due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. researchgate.net

In a typical RP-HPLC method for 4-Pyrimidinamine, 5-(3-methylphenyl)-, separation would be achieved on a stationary phase, such as C8 or C18 silica (B1680970) gel columns. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netrjptonline.org The pH of the buffer is a critical parameter that can be adjusted to control the retention time of the basic pyrimidine amine. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities. rjptonline.org Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, often around 240 nm for pyrazolo[3,4-d]pyrimidin-4-one derivatives. rjptonline.org Method validation according to ICH guidelines is essential to ensure the reliability of the results for purity and content uniformity assays. rjptonline.org

Table 1: Illustrative HPLC Parameters for Analysis of 4-Pyrimidinamine, 5-(3-methylphenyl)-

| Parameter | Condition | Source |

|---|---|---|

| Column | ACE C18 (250 mm x 4.6 mm, 5 µm) | rjptonline.org |

| Mobile Phase A | Phosphate buffer (pH 7.0) | rjptonline.org |

| Mobile Phase B | Methanol | rjptonline.org |

| Elution Mode | Gradient | rjptonline.org |

| Flow Rate | 1.0 mL/min | researchgate.netrjptonline.org |

| Detection | DAD at 240 nm | rjptonline.org |

| Injection Volume | 10 µL | N/A |

| Column Temp. | Ambient or 30 °C | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification capabilities. However, many heterocyclic aromatic amines, including pyrimidine derivatives, have low volatility and may degrade at the high temperatures used in GC inlets. nih.gov Consequently, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form before GC analysis. nih.gov Trimethylsilyl (TMS) derivatization is a common strategy for compounds with active hydrogens, such as the amino group in 4-Pyrimidinamine, 5-(3-methylphenyl)-.

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase like 5% diphenyl / 95% dimethylpolysiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points. shimadzu.com The separated components then enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules (commonly via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. shimadzu.com

Table 2: Representative GC-MS Parameters for Volatile Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | nih.gov |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | shimadzu.com |

| Carrier Gas | Helium at 1.0 mL/min | shimadzu.com |

| Injection Temp. | 280 °C | shimadzu.com |

| Oven Program | Start at 60°C, ramp to 310°C | shimadzu.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | shimadzu.com |

| MS Interface Temp. | 280 °C | shimadzu.com |

| Acquisition Mode | Scan or Multiple Reaction Monitoring (MRM) | shimadzu.com |

Spectrophotometric and Electrochemical Methods for Quantification in Research Matrices

While chromatography is essential for separation, spectrophotometric methods offer a simpler and often faster approach for quantification, particularly when the sample matrix is well-defined.

UV-Visible spectrophotometry can be used to quantify 4-Pyrimidinamine, 5-(3-methylphenyl)- due to the inherent chromophore of the pyrimidine ring system. However, for enhanced selectivity and sensitivity in complex matrices, derivatization reactions are often employed. A common strategy for aminopyrimidines involves a coupling reaction with a chromogenic reagent. For example, diaminopyrimidine derivatives can react with p-benzoquinone to form a distinctly colored product with an absorption maximum around 500 nm. nih.govresearchgate.net The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte. The development of such a method requires optimization of parameters like pH, reaction time, temperature, and reagent concentration. nih.govresearchgate.net

Electrochemical methods, while powerful for the analysis of electroactive species, are not widely documented specifically for 4-Pyrimidinamine, 5-(3-methylphenyl)-. However, the aromatic amine functional group is typically electrochemically active, suggesting that techniques like cyclic voltammetry or differential pulse voltammetry could potentially be developed for its direct quantification.

Development of Specialized Extraction and Sample Preparation Procedures for Complex Chemical Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, especially when dealing with complex matrices such as biological fluids, environmental samples, or crude reaction mixtures. The primary goals are to isolate the target analyte from interfering substances, concentrate it to a detectable level, and render it in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating aromatic amines from aqueous samples. researchgate.net For a compound like 4-Pyrimidinamine, 5-(3-methylphenyl)-, which contains a basic amino group, a strong cationic exchange (SCX) sorbent is particularly suitable. nih.govunizar.es The SPE process involves:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer.

Loading: The sample is passed through the cartridge. The basic analyte is protonated and retained by the SCX sorbent via an ion-exchange mechanism.

Washing: Interfering non-basic or weakly retained compounds are washed away with a weak solvent.

Elution: The analyte of interest is eluted using a solvent mixture designed to neutralize the charge interaction, such as an organic solvent containing a small amount of a strong base (e.g., ammonia). researchgate.net

This method provides high recovery rates and significantly cleaner extracts compared to simpler methods. nih.gov

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. journalspub.com The basicity of the amino group on the pyrimidine ring can be exploited by adjusting the pH of the aqueous phase. libretexts.org At a high pH, the amine is in its neutral, free-base form, which is more soluble in organic solvents (like ethyl acetate (B1210297) or dichloromethane). At a low pH, it becomes protonated and salt-like, preferring the aqueous phase. This pH-dependent partitioning allows for selective extraction and removal of acidic, neutral, or different basic impurities. libretexts.org

More advanced microextraction techniques, such as Dispersive Liquid-Liquid Microextraction (DLLME), have been developed to reduce solvent consumption and extraction time while increasing enrichment factors for heterocyclic aromatic amines. nih.gov

Future Research Directions and Emerging Methodologies for 4 Pyrimidinamine, 5 3 Methylphenyl

Application of Machine Learning and AI in Design and Synthesis Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is set to revolutionize the design and optimization of pyrimidinamine derivatives. wiley.com These computational tools are increasingly being used to navigate the vast chemical space, predict molecular properties, and streamline synthetic routes, thereby accelerating the drug discovery process. acs.orgnih.gov

Machine learning algorithms, such as graph neural networks and transformer models, can be trained on large datasets of chemical reactions and molecular properties. acs.org This enables the in silico prediction of the bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives of 4-pyrimidinamine, 5-(3-methylphenyl)-. anjs.edu.iq By identifying promising candidates computationally, the number of molecules that need to be synthesized and tested in the laboratory can be significantly reduced, saving time and resources. acs.org For instance, classification models using various machine learning methods combined with molecular fingerprints have been successfully developed for other heterocyclic compounds to identify key structural features responsible for their biological activity. nih.gov

Table 1: Applications of AI/ML in the Development of 4-Pyrimidinamine, 5-(3-methylphenyl)- Derivatives

| Application Area | Specific AI/ML Technique | Predicted Outcome |

|---|---|---|

| Molecular Design | Graph Neural Networks, Transformer Models | Prediction of bioactivity and ADMET properties of novel derivatives. acs.org |

| Generative Models | Design of new molecules with desired properties. nih.gov | |

| Synthesis Planning | Retrosynthetic Analysis Algorithms | Proposal of novel and efficient synthetic routes. wiley.comnih.gov |

| Reaction Optimization | Regression Models | Prediction of optimal reaction conditions for improved yield and purity. wiley.com |

Exploration of Novel Reaction Mechanisms and Catalysis in Pyrimidinamine Synthesis

The development of novel reaction mechanisms and catalytic systems is crucial for the efficient and selective synthesis of complex pyrimidinamine derivatives. While traditional methods for pyrimidine (B1678525) synthesis exist, emerging research focuses on transition-metal catalysis and novel cycloaddition strategies to access a wider range of functionalized molecules under milder conditions.

Transition-metal catalysts, particularly those based on palladium, rhodium, iridium, and nickel, have shown great promise in the synthesis of pyrimidines. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of aminopyrimidines, enabling the introduction of diverse substituents. Dichlorobis(triphenylphosphine)palladium(II) in combination with ligands like Xantphos has been effectively used for this purpose. Microwave-assisted palladium-catalyzed reactions have also been shown to be effective for challenging nucleophilic substitutions on the pyrimidine ring.

Rhodium-catalyzed reactions have opened up new avenues for pyrimidine synthesis. One notable example is the denitrogenative reaction of 1-tosyl-1,2,3-triazoles with isoxazoles, which proceeds through a cascade of intramolecular aza-Diels–Alder and retro-aza-Diels–Alder reactions to form 2-aroylpyrimidines. wiley.comnih.govmdpi.com Enantioselective rhodium-catalyzed [4+2] cycloadditions of α,β-unsaturated imines and isocyanates have also been developed to produce pyrimidinones (B12756618) with high enantioselectivity.

Iridium-catalyzed multi-component reactions offer an efficient way to construct the pyrimidine ring from simple starting materials. A regioselective, iridium-catalyzed [3+1+1+1] synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. Furthermore, nickel(II)-NNO pincer complexes have been utilized as catalysts for the acceptorless dehydrogenative annulation of alcohols to form pyrimidine analogues, with water and hydrogen gas as the only byproducts.

Beyond metal catalysis, novel cycloaddition strategies are being explored. These include [2+2+2], [4+2], and [3+3] cycloadditions, which allow for the rapid assembly of the pyrimidine core from various building blocks. For example, a [3+3] cycloaddition of polysubstituted 5-aminopyrimidines from α-azidovinyl ketones and amidines has been reported. The use of microwave irradiation and ultrasonic irradiation can often accelerate these reactions and improve yields.

Future research in this area will likely focus on the development of more sustainable catalytic systems, such as those based on earth-abundant metals, and the exploration of asymmetric catalytic methods to produce chiral pyrimidinamine derivatives. A deeper understanding of the reaction mechanisms, aided by computational studies, will be key to designing more efficient and selective synthetic routes to compounds like 4-pyrimidinamine, 5-(3-methylphenyl)-.

Advanced Bioconjugation and Probe Development for Molecular Research

The 4-pyrimidinamine, 5-(3-methylphenyl)- scaffold represents a promising platform for the development of advanced bioconjugates and molecular probes for biological research. By attaching this core structure to biomolecules or incorporating environmentally sensitive fluorophores, researchers can create powerful tools for imaging, diagnostics, and studying molecular interactions.

Bioconjugation involves the covalent linking of a molecule, such as a pyrimidinamine derivative, to a biomolecule like a protein or nucleic acid. The amino group at the 4-position of the pyrimidine ring is a key functional handle for conjugation. It can be acylated or reacted with activated esters to form stable amide bonds, linking the pyrimidinamine to the target biomolecule. This approach can be used to create antibody-drug conjugates (ADCs), where a potent cytotoxic pyrimidinamine derivative is targeted specifically to cancer cells, minimizing off-target toxicity.

Molecular probes are molecules that can be used to detect and visualize specific biological targets or processes. Fluorescent probes are particularly valuable due to their high sensitivity and the ability to perform real-time imaging in living cells. The 4-pyrimidinamine, 5-(3-methylphenyl)- core can be modified to create fluorescent probes in several ways:

Intrinsic Fluorescence: While the parent compound may have some native fluorescence, its quantum yield can often be enhanced by strategic chemical modifications.

Conjugation to Fluorophores: The pyrimidinamine can be conjugated to a known fluorophore, such as fluorescein (B123965) or a BODIPY dye. drugdiscoverytrends.com The pyrimidinamine moiety can then act as a targeting group, directing the fluorophore to a specific biological location.

Environmentally Sensitive Probes: The fluorescence properties of a molecule can be designed to change in response to its local environment, such as pH, polarity, or the presence of specific ions or molecules. nih.gov For example, pyrimidine-based fluorescent probes have been developed to monitor changes in mitochondrial pH during mitophagy. nih.gov The 3-methylphenyl group on the 5-position of the pyrimidine ring can influence the photophysical properties of such probes.

The development of pyrimidinamine-based probes can be applied to a wide range of research areas. For instance, fluorescently labeled 4-pyrimidinamine, 5-(3-methylphenyl)- could be used to study its interaction with protein kinases, a common target for pyrimidine-based inhibitors. By monitoring changes in fluorescence upon binding, researchers can gain insights into the binding affinity and kinetics of the interaction. Furthermore, pyrimidine analogues have been incorporated into DNA and RNA as fluorescent probes to study nucleic acid structure and dynamics. nih.govnih.gov

Future research in this area will likely focus on the development of "turn-on" fluorescent probes, where fluorescence is quenched in the unbound state and is significantly enhanced upon binding to the target. This minimizes background fluorescence and improves the signal-to-noise ratio. Additionally, the development of probes that can be used for in vivo imaging will be a major area of focus.

Development of High-Throughput Screening Methods for Molecular Interactions (in in vitro systems)

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. enamine.net The development of robust and efficient HTS assays is crucial for identifying novel biological activities of 4-pyrimidinamine, 5-(3-methylphenyl)- and its derivatives.

Given that many pyrimidine derivatives are known to be kinase inhibitors, a primary focus of HTS campaigns would be to screen libraries of 4-pyrimidinamine, 5-(3-methylphenyl)- analogues against a broad panel of protein kinases. nih.govacs.org Several HTS-compatible kinase assay formats are available, including:

Fluorescence-Based Assays: These assays often rely on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the binding of an inhibitor to a kinase or the phosphorylation of a substrate.

Luminescence-Based Assays: These assays typically measure the amount of ATP remaining after a kinase reaction, with a decrease in luminescence indicating kinase activity.

Label-Free Assays: Technologies like surface plasmon resonance (SPR) can be used to measure the binding of compounds to a kinase in real-time without the need for fluorescent labels.

Table 2: High-Throughput Screening Methods for 4-Pyrimidinamine, 5-(3-methylphenyl)- Derivatives

| Assay Type | Principle | Application Example |

|---|---|---|

| Biochemical Assays | ||

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled ligands upon binding to a target protein. | Screening for inhibitors of kinase-substrate binding. |

| Time-Resolved FRET (TR-FRET) | Measures the transfer of energy between two fluorophores in close proximity. | Quantifying kinase activity by detecting phosphorylated substrates. |

| Luminescence-Based ATP Detection | Quantifies the amount of ATP consumed during a kinase reaction. | High-throughput screening of kinase inhibitor libraries. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon molecular binding. | Characterizing the binding kinetics of pyrimidinamine derivatives to their targets. |

| Cell-Based Assays | ||

| Proliferation/Cytotoxicity Assays (e.g., MTT, SRB) | Measure the effect of compounds on cell viability and growth. | Identifying derivatives with anticancer activity. nih.gov |

| Reporter Gene Assays | Measure the activity of a specific signaling pathway by monitoring the expression of a reporter gene. | Screening for inhibitors of signaling pathways regulated by kinases. |

Beyond kinase activity, HTS can be used to explore other potential biological activities of 4-pyrimidinamine, 5-(3-methylphenyl)-. Cell-based assays are particularly valuable as they provide information on the activity of a compound in a more physiologically relevant context. nih.gov These assays can measure a wide range of cellular responses, including cell proliferation, apoptosis, and the activation of specific signaling pathways. nih.gov For example, the MTT assay can be used to screen for compounds that are cytotoxic to cancer cell lines. nih.gov High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can provide even more detailed information on the effects of compounds on cellular morphology and function.

The development of novel HTS methods will continue to be a driving force in the discovery of new applications for 4-pyrimidinamine, 5-(3-methylphenyl)-. The integration of HTS with other technologies, such as genomics and proteomics, will provide a more comprehensive understanding of the molecular mechanisms of action of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Pyrimidinamine, 5-(3-methylphenyl)-, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

Nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 3-methylphenyl group to the pyrimidine core .

Amine functionalization via reductive amination or condensation reactions.

Optimization strategies include:

- Screening solvents (e.g., DMF vs. THF) to improve solubility of intermediates.

- Temperature control (e.g., 60–80°C) to minimize side reactions.

- Catalytic systems (e.g., Pd/C for coupling reactions) to enhance efficiency .

Q. How can researchers validate the physicochemical properties of 4-Pyrimidinamine, 5-(3-methylphenyl)-?

- Methodological Answer : Use a combination of:

- Chromatography (HPLC, GC-MS) to confirm purity (>95%).

- Spectroscopic techniques (NMR, IR) to verify structural integrity, focusing on key peaks (e.g., NH₂ stretches at 3300–3500 cm⁻¹ in IR).

- Thermal analysis (DSC/TGA) to determine melting points and stability .

Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 4-Pyrimidinamine derivatives be resolved?

- Methodological Answer : Contradictions in bioactivity (e.g., antifungal vs. inactive results) may arise from:

- Substituent effects : Systematic synthesis of analogs with varying substituents (e.g., halogenation at position 2) to test structure-activity relationships (SAR).

- Assay variability : Standardize protocols (e.g., MIC testing against Candida albicans using CLSI guidelines) and validate via independent replication .

- Computational modeling : Use molecular docking to predict binding affinity to target enzymes (e.g., CYP51 in fungi) .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Factorial design : Test variables like concentration (0.1–10 µM), pH (6.5–7.5), and cofactors (e.g., NADPH) to identify synergistic/antagonistic effects .

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Control groups : Include positive controls (e.g., fluconazole for antifungal studies) and negative controls (solvent-only) .

Q. How can researchers integrate theoretical frameworks (e.g., QSAR) to predict novel derivatives of 4-Pyrimidinamine with enhanced activity?

- Methodological Answer :

Descriptor selection : Compute electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for existing analogs.

Model development : Apply multivariate regression or machine learning (e.g., Random Forest) to correlate descriptors with bioactivity.

Validation : Synthesize top-predicted derivatives and test experimentally .

Q. What strategies mitigate challenges in crystallizing 4-Pyrimidinamine derivatives for X-ray diffraction studies?

- Methodological Answer :

- Solvent screening : Use high-throughput crystallization trials with solvents like DMSO/water mixtures.

- Additive engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.

- Temperature gradients : Slow cooling (0.1°C/min) to promote single-crystal growth .

Methodological and Data Analysis Questions

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer :

- Batch comparison : Perform PCA (Principal Component Analysis) on NMR/IR datasets to identify outlier batches.

- Root-cause analysis : Trace impurities to specific reaction steps (e.g., incomplete purification post-amination).

- Protocol refinement : Implement in-process controls (e.g., TLC monitoring) for critical steps .

Q. What frameworks guide the selection of separation technologies for purifying 4-Pyrimidinamine derivatives?

- Methodological Answer :

- Membrane technologies : Use nanofiltration for small-molecule separation (MW < 500 Da).

- Chromatography : Optimize HPLC columns (C18 vs. HILIC) based on compound polarity.

- Process simulation : Apply Aspen Plus® to model solvent recovery and waste minimization .

Q. How can researchers design studies to evaluate the environmental impact of 4-Pyrimidinamine synthesis byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.